![molecular formula C20H27N5O4 B2387012 7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 941937-53-7](/img/structure/B2387012.png)
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27N5O4 and its molecular weight is 401.467. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Activities
Purine derivatives have shown significant potential in cardiovascular research, particularly in the study of antiarrhythmic and hypotensive activities. For instance, research on similar compounds has demonstrated prophylactic antiarrhythmic activity in experimentally induced arrhythmia and observed hypotensive activity in specific analogues. This suggests potential applications in developing treatments for cardiovascular diseases (G. Chłoń-Rzepa et al., 2004).
Anticancer and Cytotoxic Activities
Several purine derivatives have been investigated for their anticancer properties. The synthesis of novel compounds and their evaluation against cancer cell lines offer insights into the therapeutic potential of purine-based molecules. For example, specific palladium(II) complexes with coumarin-derived ligands exhibited dose- and time-dependent cytotoxicity against human glioma and mouse melanoma cells, suggesting their application in cancer research (Edina H. Avdović et al., 2017).
Anti-bacterial Activities
The exploration of purine derivatives for anti-bacterial activities represents another significant research application. Certain compounds have demonstrated potent anti-bacterial activity, indicating their potential use in developing new antibacterial agents (S. E. El Rayes et al., 2022).
Enzyme Inhibition
Studies on purine derivatives also include enzyme inhibition, with implications for treating various diseases. For example, purine nucleoside phosphorylase inhibitors have been identified, differentiating between mammalian and bacterial enzymes, which could lead to new therapeutic strategies for conditions like gout or immunodeficiency diseases (A. Bzowska et al., 1988).
properties
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(pentylamino)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-3-4-8-11-21-19-22-17-16(18(27)23-20(28)24(17)2)25(19)12-14(26)13-29-15-9-6-5-7-10-15/h5-7,9-10,14,26H,3-4,8,11-13H2,1-2H3,(H,21,22)(H,23,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVMUHZRTCBUND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione |
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